2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide
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Description
This compound, due to its complex structure and potential biological activities, has garnered interest in the field of medicinal chemistry and organic synthesis. The detailed exploration of this compound encompasses its synthesis, structural analysis, and the investigation into its chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting from basic aromatic or heteroaromatic compounds. For instance, the transformation of dimethyl acetone-1,3-dicarboxylate into various carboxylates through reactions involving sulfuryl chloride and thiourea indicates a method for synthesizing complex molecules that could relate to our compound of interest (Žugelj et al., 2009).
Molecular Structure Analysis
Molecular structure characterization often involves spectroscopic methods such as NMR, IR, and MS, alongside X-ray crystallography for solid-state analysis. For example, the characterization of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate demonstrated the utilization of these techniques to elucidate molecular structures (Mao et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving our compound likely involve interactions with nucleophiles and electrophiles, given the presence of acetamide and methoxy groups. These functionalities can undergo various chemical transformations, including acylation, alkylation, and condensation reactions, which are common in synthesizing heterocyclic compounds and derivatives (Sakai et al., 2022).
Scientific Research Applications
Molecular Design and Biological Activity
In the realm of molecular design and biological activity, compounds containing the pyrimido[4,5-b]indole core have demonstrated notable properties. The study by Zhao et al. (2017) focused on designing 9H-pyrimido[4,5-b]indole-containing compounds, revealing their high binding affinities to BET proteins and their potent antitumor activities in specific leukemia and breast cancer models. The significant antitumor activity and high binding affinity of one such compound, CD161, underline the therapeutic potential of these molecular structures in cancer treatment (Zhao et al., 2017).
Cardiovascular Effects
Research by Robertson et al. (1986) elucidated the cardiovascular impact of a related compound, LY195115. This compound, a dihydropyridazinone cardiotonic, demonstrated substantial positive inotropic effects in dogs. The detailed exploration of its cardiovascular activity, including its potent and long-acting oral inotropic effects, highlights the potential of similar compounds in cardiovascular therapeutics (Robertson et al., 1986).
Anticonvulsant and Analgesic Properties
Studies have explored the anticonvulsant and analgesic properties of compounds with structural similarities. For instance, research by Doğruer et al. (2000) on pyridazinone derivatives demonstrated substantial antinociceptive activity, offering insights into pain management and the relationship between molecular structure and biological activity (Doğruer et al., 2000). Another study by Obniska et al. (2015) on 3-methyl-3-phenyl-pyrrolidin-1-yl-acetamides highlighted their anticonvulsant activity, further contributing to the understanding of molecular design in relation to neurological disorders (Obniska et al., 2015).
properties
IUPAC Name |
2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-13-6-9-18(31-5)16(10-13)24-19(28)12-32-23-25-20-15-11-14(30-4)7-8-17(15)26(2)21(20)22(29)27(23)3/h6-11H,12H2,1-5H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTAYSPNKUHVMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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